molecular formula C30H34O4 B1262966 Lespeflorin A3

Lespeflorin A3

Cat. No. B1262966
M. Wt: 458.6 g/mol
InChI Key: SAZBMMMZQLNWMN-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lespeflorin A3 is a monohydroxyflavanone that is flavanone substituted with a hydroxy group at position 7, prenyl groups at positions 6 and 8 and a 6,6-dimethyl-3,6-dihydro-2H-pyran ring fused across positions 3' and 4'. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a metabolite and a melanin synthesis inhibitor.

Scientific Research Applications

Synthesis and Derivatives

  • Lespeflorin I1, a derivative of Lespeflorin A3, was synthesized using a convergent approach from simple starting materials like substituted phenyl acetic esters and benzoic acids. This synthesis is significant for its application in melanin synthesis inhibition and its potential use in treating prostate cancer (Pahari et al., 2016).

Pharmacokinetics and Imaging

  • The pharmacokinetics of 18FLT, a tissue proliferation marker, in patients with colorectal cancer was investigated. This study contributes to the understanding of in vivo 18FLT uptake, a crucial factor in the quantitative analysis of tumor-specific imaging in PET scans (Visvikis et al., 2004).

Chemical Synthesis and Applications

  • The trifluoromethylthio group (SCF3) in molecules like Lespeflorin A3 has garnered attention for its role in modulating lipophilicity, bioavailability, and metabolic stability in pharmaceuticals. This research underscores the importance of SCF3 in drug discovery and its widespread application in medicinal chemistry (Rossi et al., 2018).

Fluorinated Compounds in Medicinal Chemistry

  • The introduction of fluorinated groups, such as trifluoromethyl ethers and thioethers, into molecules has been a focus of research due to their unique properties in pharmaceuticals. These compounds, including those related to Lespeflorin A3, demonstrate the expanding role of fluorinated substances in drug development (Landelle et al., 2014).

Total Synthesis

  • The total synthesis of Lespeflorin A3 was achieved, showcasing the potential of Lespeflorin A3 in synthetic chemistry and its relevance in the development of natural product analogs (Feng Ya, 2014).

Advanced Materials and Nanotechnology

  • Research on fluorinated high-performance polymers, such as poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups like those in Lespeflorin A3, indicates their suitability for applications in low-dielectric materials, optical devices, and fuel cells (Dhara & Banerjee, 2010).

properties

Product Name

Lespeflorin A3

Molecular Formula

C30H34O4

Molecular Weight

458.6 g/mol

IUPAC Name

(2S)-2-(2,2-dimethylchromen-6-yl)-7-hydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H34O4/c1-18(2)7-9-22-16-24-25(31)17-27(33-29(24)23(28(22)32)11-8-19(3)4)20-10-12-26-21(15-20)13-14-30(5,6)34-26/h7-8,10,12-16,27,32H,9,11,17H2,1-6H3/t27-/m0/s1

InChI Key

SAZBMMMZQLNWMN-MHZLTWQESA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)O[C@@H](CC2=O)C3=CC4=C(C=C3)OC(C=C4)(C)C)C

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(CC2=O)C3=CC4=C(C=C3)OC(C=C4)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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